molecular formula C9H10F2O B6169669 8,8-difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde CAS No. 2649071-66-7

8,8-difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde

Cat. No.: B6169669
CAS No.: 2649071-66-7
M. Wt: 172.2
InChI Key:
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Description

8,8-difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde is a complex organic compound with the molecular formula C9H10F2O. This compound is characterized by its unique tricyclic structure, which includes two fluorine atoms and an aldehyde functional group. The presence of fluorine atoms often imparts significant chemical stability and reactivity, making this compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde typically involves multiple steps, starting from simpler organic precursors. One common method involves the cyclization of a suitable precursor, followed by the introduction of fluorine atoms and the formation of the aldehyde group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can help in scaling up the production while maintaining the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

8,8-difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: 8,8-difluorotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid.

    Reduction: 8,8-difluorotricyclo[3.2.1.0,2,7]octane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8,8-difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8,8-difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The aldehyde group can also participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 8,8-difluorotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid
  • 8,8-difluorotricyclo[3.2.1.0,2,7]octane-1-methanol
  • 8,8-difluorotricyclo[3.2.1.0,2,7]octane-1-amine

Uniqueness

Compared to its similar compounds, 8,8-difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and potential applications. The tricyclic structure with fluorine atoms also contributes to its unique chemical and physical properties, making it a valuable compound for various research and industrial purposes.

Properties

CAS No.

2649071-66-7

Molecular Formula

C9H10F2O

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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